Home > Products > Screening Compounds P57550 > VCL-J (Venetoclax impurity)
VCL-J (Venetoclax impurity) -

VCL-J (Venetoclax impurity)

Catalog Number: EVT-13997874
CAS Number:
Molecular Formula: C84H96N14O14S2
Molecular Weight: 1589.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of VCL-J involves several steps that are typically conducted under controlled laboratory conditions. The primary method for synthesizing venetoclax includes:

  1. Starting Materials: The synthesis begins with specific precursors that contain functional groups conducive to forming the desired structure.
  2. Oxidative Stress: During the synthesis process, oxidative agents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed to facilitate the formation of VCL-J from venetoclax.
  3. Reaction Conditions: The reaction typically occurs in dichloromethane at low temperatures (10–15 °C) to ensure controlled oxidation and minimize byproducts.
  4. Purification: After the reaction completion, purification steps such as column chromatography are employed to isolate VCL-J from other components and impurities.

The technical details highlight that careful monitoring through techniques like thin-layer chromatography (TLC) is essential to confirm the reaction's progress and completion.

Molecular Structure Analysis

Structure and Data

The molecular structure of VCL-J can be described using its chemical formula and structural features derived from spectroscopic analyses. While specific structural data for VCL-J may not be widely available due to its status as an impurity, its relationship with venetoclax allows for some inference.

  1. Chemical Formula: The chemical structure includes multiple functional groups characteristic of venetoclax.
  2. Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to elucidate the structure and confirm the identity of VCL-J.
  3. Molecular Geometry: The geometry around key atoms can be inferred from computational studies or experimental data, indicating potential steric interactions with surrounding groups.
Chemical Reactions Analysis

Reactions and Technical Details

VCL-J may participate in various chemical reactions typical for organic compounds:

  1. Degradation Pathways: Under oxidative conditions, venetoclax can degrade into VCL-J through mechanisms involving radical formation or electrophilic attack on susceptible sites within the molecule.
  2. Stability Studies: Understanding the stability of VCL-J under different pH levels or temperature conditions is crucial for evaluating its behavior in pharmaceutical formulations.
  3. Reactivity with Other Compounds: Potential interactions with excipients or other active pharmaceutical ingredients can also be studied to assess compatibility.

Technical details regarding these reactions often involve kinetic studies and thermodynamic evaluations to predict behavior in real-world applications.

Mechanism of Action

Process and Data

The mechanism by which VCL-J affects biological systems is closely tied to its parent compound, venetoclax:

  1. B-cell Lymphoma 2 Inhibition: As an impurity, VCL-J may retain some activity related to B-cell lymphoma 2 inhibition but likely at a reduced efficacy compared to venetoclax.
  2. Cellular Impact: The interaction with B-cell lymphoma 2 proteins leads to apoptosis in malignant cells, a mechanism that is critical for its therapeutic effects.
  3. Data from Studies: Experimental data from studies involving venetoclax may provide insights into how impurities like VCL-J influence pharmacodynamics and pharmacokinetics.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical State: VCL-J is typically found as a solid or crystalline substance at room temperature.
  2. Solubility: Its solubility profile in various solvents can affect its behavior during pharmaceutical formulation.
  3. Stability: Stability under light, heat, or moisture is critical for determining storage conditions and shelf life.

Relevant data from analytical studies would include melting points, boiling points, and solubility parameters derived from experiments conducted under standardized conditions.

Applications

Scientific Uses

VCL-J primarily serves as a marker for quality control in the production of venetoclax:

  1. Quality Assurance: Monitoring levels of impurities like VCL-J ensures compliance with regulatory standards for pharmaceuticals.
  2. Research Tool: Understanding impurities contributes to broader research on drug stability and metabolism.
  3. Formulation Development: Insights into how impurities affect drug performance can guide formulation strategies in pharmaceutical development.
Introduction to Venetoclax Impurities in Pharmaceutical Research

Role of Process-Related and Degradation Impurities in Drug Development

Impurities in active pharmaceutical ingredients (APIs) constitute chemically distinct entities that lack therapeutic benefit and potentially introduce patient risks. The International Council for Harmonisation (ICH) defines impurities as "any component of the new drug substance which is not the chemical entity defined as the new drug substance" [8]. These undesirable chemical species originate primarily from two distinct sources:

  • Process-related impurities: These emerge during API synthesis and include residual starting materials, synthetic intermediates, catalysts, reagents, and reaction by-products. The complex multi-step synthesis of venetoclax presents particular challenges in controlling such impurities at each manufacturing stage.

  • Degradation impurities: These form through chemical decomposition of the API during storage or under specific environmental conditions. Venetoclax demonstrates specific vulnerabilities to hydrolytic and oxidative degradation pathways as confirmed through forced degradation studies [3].

Recent research employing liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has identified three novel degradation impurities in venetoclax under stressed conditions [3]. Among these, VCL-J has emerged as a significant degradation product requiring rigorous monitoring due to its formation under physiologically relevant conditions. Forced degradation studies confirm that venetoclax exhibits particular instability under acidic hydrolytic conditions (2N HCl at 70°C for 72 hours) and oxidative stress (0.3% H₂O₂ at ambient temperature for 48 hours)—conditions that reliably generate VCL-J among other degradation products [3]. These findings highlight the critical importance of comprehensive impurity profiling throughout the drug development lifecycle.

Table 2: Sources and Categories of Pharmaceutical Impurities in Venetoclax

Impurity CategoryRepresentative SourcesControl Strategies
Process-RelatedStarting materials, synthetic intermediates, catalysts, reaction by-productsProcess optimization, purification, in-process controls
Degradation ProductsHydrolysis, oxidation, photolysis, thermolysisFormulation optimization, protective packaging, storage controls
Residual SolventsClass 1 (benzene), Class 2 (acetonitrile, dichloromethane)ICH Q3C guidelines, manufacturing process validation

Regulatory Frameworks for Impurity Profiling (ICH Q3A/B, Q14)

The global regulatory landscape for impurity control is defined primarily by the ICH Q3 series of guidelines, which establish scientifically rigorous standards for impurity identification, qualification, and control:

  • ICH Q3A(R2) specifically addresses impurities in new drug substances, categorizing them into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents [4] [8]. The guideline establishes critical thresholds for impurity reporting, identification, and qualification based on maximum daily dose:
  • Reporting threshold: 0.05% (below which impurities need not be reported)
  • Identification threshold: 0.10% (requires structural characterization)
  • Qualification threshold: 0.15% (requires toxicological assessment) [4] [8]

  • ICH Q3C provides a systematic classification system for residual solvents:

  • Class 1 solvents (benzene, carbon tetrachloride): Strictly limited to 2-4 ppm due to carcinogenic potential
  • Class 2 solvents (acetonitrile, dichloromethane): Limited to 60-600 ppm based on PDE calculations
  • Class 3 solvents (ethanol, acetone): Low toxic potential, limited to 5000 ppm [8]

The recent ICH Q14 guideline significantly advances analytical procedure development by establishing a science- and risk-based approach to analytical methods. This framework facilitates post-approval method optimization through enhanced understanding of method operational characteristics and their relationship to product quality attributes [6] [8]. For venetoclax impurities like VCL-J, this regulatory evolution supports the development of robust stability-indicating methods capable of detecting and quantifying structurally diverse impurities across the product lifecycle.

Table 3: ICH Q3A(R2) Impurity Thresholds for Venetoclax (Maximum Daily Dose >2g/day)

Threshold TypeLimit (%)Requirement
Reporting Threshold0.05Documentation in regulatory submissions
Identification Threshold0.10Structural characterization through spectroscopy
Qualification Threshold0.15Toxicological assessment to establish safety

Significance of VCL-J in Venetoclax Quality Control and Stability Studies

The identification and characterization of VCL-J represents a significant advancement in venetoclax quality control protocols. Research employing LC-Q-TOF-MS with accurate mass measurement has enabled the proposal of putative structures for this degradation product, suggesting specific molecular modifications to the parent venetoclax molecule [3]. While complete structural elucidation remains ongoing, current evidence indicates that VCL-J forms predominantly through acid-catalyzed hydrolysis targeting the sulfonamide linkage or nitro-group reduction—critical pharmacophoric elements responsible for venetoclax's target binding affinity [3].

The detection and quantification of VCL-J necessitates specialized analytical methodologies. A validated stability-indicating HPLC method using an Agilent Zorbax eclipse plus C18 column (250 × 4.6 mm; 5 μm) with gradient elution (ammonium formate:acetonitrile) has demonstrated effective separation of venetoclax from VCL-J and other degradation products [3]. This method achieves optimal resolution at a detection wavelength of 286 nm, with a flow rate of 1 mL/min and column temperature maintained at 30°C [3]. The analytical parameters for VCL-J monitoring include:

  • Retention time: Approximately 8.2 minutes (method-dependent)
  • Detection limit: <0.05% relative to venetoclax
  • Mass spectrometric characterization: [M+H]+ m/z proposed at 785.32 based on fragmentation pattern

The presence of VCL-J in commercial venetoclax formulations has profound implications for product stability and shelf-life determination. Accelerated stability studies indicate that VCL-J formation increases under typical storage conditions, particularly in warm, humid climates or when improper packaging permits moisture ingress [3]. Consequently, pharmacopeial monographs for venetoclax now incorporate specific tests for degradation impurities, requiring manufacturers to implement rigorous stability testing protocols including long-term (25°C ± 2°C / 60% RH ± 5%), intermediate (30°C ± 2°C / 65% RH ± 5%), and accelerated (40°C ± 2°C / 75% RH ± 5%) conditions as per ICH Q1A(R2) requirements [6] [8]. These measures ensure that VCL-J levels remain below ICH qualification thresholds throughout venetoclax's shelf-life.

Table 4: Analytical Parameters for VCL-J Detection in Venetoclax

ParameterSpecificationMethodological Basis
Analytical TechniqueLC-Q-TOF-MS with positive ESI modeHigh-resolution mass accuracy for structural elucidation
Chromatographic ColumnAgilent Zorbax eclipse plus C18 (250 × 4.6 mm; 5 μm)Optimal peak resolution and separation efficiency
Detection Wavelength286 nmMaximum absorption for quantification sensitivity
Retention Time~8.2 minutesMethod-specific chromatographic behavior
Mass Spectrometric Data[M+H]+ m/z proposed at 785.32Putative structural identification

Properties

Product Name

VCL-J (Venetoclax impurity)

IUPAC Name

4-[4-[[2-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C84H96N14O14S2

Molecular Weight

1589.9 g/mol

InChI

InChI=1S/C84H96N14O14S2/c1-83(2)25-17-61(53-93-29-33-95(34-30-93)63-9-13-69(77(43-63)111-65-41-59-19-27-85-79(59)89-51-65)81(99)91-113(105,106)67-11-15-73(75(45-67)97(101)102)87-49-55-21-37-109-38-22-55)71(47-83)57-5-7-58(8-6-57)72-48-84(3,4)26-18-62(72)54-94-31-35-96(36-32-94)64-10-14-70(78(44-64)112-66-42-60-20-28-86-80(60)90-52-66)82(100)92-114(107,108)68-12-16-74(76(46-68)98(103)104)88-50-56-23-39-110-40-24-56/h5-16,19-20,27-28,41-46,51-52,55-56,87-88H,17-18,21-26,29-40,47-50,53-54H2,1-4H3,(H,85,89)(H,86,90)(H,91,99)(H,92,100)

InChI Key

URWBDGRADWDCHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=C(CCC(C3)(C)C)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.